molecular formula C24H28N4O3 B12168152 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12168152
M. Wt: 420.5 g/mol
InChI Key: PTNKKDDBNTWYGT-UHFFFAOYSA-N
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Description

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This chalcone then undergoes cyclization with guanidine to form the pyrimido[1,2-a][1,3,5]triazinone core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

7-benzyl-3-(3-hydroxypropyl)-1-(2-methoxyphenyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H28N4O3/c1-18-20(15-19-9-4-3-5-10-19)23(30)28-17-26(13-8-14-29)16-27(24(28)25-18)21-11-6-7-12-22(21)31-2/h3-7,9-12,29H,8,13-17H2,1-2H3

InChI Key

PTNKKDDBNTWYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)CCCO)CC4=CC=CC=C4

Origin of Product

United States

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